molecular formula C18H20O4 B4959839 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde

3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde

Cat. No.: B4959839
M. Wt: 300.3 g/mol
InChI Key: MITBUDFWWZTXPG-UHFFFAOYSA-N
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Description

3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is an organic compound with a complex structure that includes methoxy, methylphenoxy, and benzaldehyde functional groups

Properties

IUPAC Name

3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-14-7-8-17(18(11-14)20-2)22-10-4-9-21-16-6-3-5-15(12-16)13-19/h3,5-8,11-13H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITBUDFWWZTXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde typically involves multiple steps. One common method is the etherification of 3-hydroxybenzaldehyde with 3-(2-methoxy-4-methylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylphenoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid.

    Reduction: 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The methoxy and methylphenoxy groups can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is unique due to the presence of both methoxy and methylphenoxy groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

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